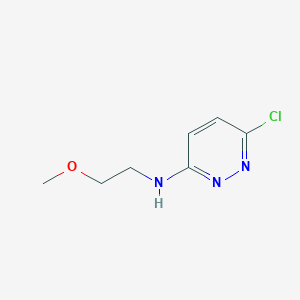![molecular formula C8H15NO5 B1414835 Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate CAS No. 58108-40-0](/img/structure/B1414835.png)
Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate
Übersicht
Beschreibung
Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate is a chemical compound with the molecular formula C8H15NO5 . It has a molecular weight of 205.21 g/mol . The IUPAC name for this compound is ethyl 2-(2,2-dimethoxyethylamino)-2-oxoacetate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO5/c1-4-14-8(11)7(10)9-5-6(12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) . The canonical SMILES structure is CCOC(=O)C(=O)NCC(OC)OC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The exact mass and the monoisotopic mass of the compound is 205.09502258 g/mol . The topological polar surface area is 73.9 Ų and it has a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis
Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate and its derivatives are used in various chemical synthesis processes. For instance, triphenylphosphine-mediated synthesis involves the reaction of dimethyl acetylenedicarboxylate with ethyl (2-hydroxyphenylcarbamoyl)formate to produce a mixture of methyl 8-(ethyl carbamylformyl)-2-oxo-2H-chromene-4-carboxylate in moderate yields (Yavari & Feiz-Javadian, 2006).
2. Development of Functionalized Compounds
This compound is instrumental in the development of highly functionalized compounds, such as in the synthesis of dialkyl 2,5-dihydro-1-(9,10-dihydro-2-methyl-9,10-dioxoanthracen-1-yl)-4-ethoxy-5-oxo-1H-pyrrole-2,3-dicarboxylates (Yavari, Alborzi, & Mohtat, 2006).
3. Electrochemiluminescence Studies
Ethyl formate shows potential in electrochemiluminescence (ECL) studies. It demonstrates intense ECL in reaction with luminophores, suggesting applications in rapid and sensitive detection methods (Fereja et al., 2018).
4. Catalyst in Reesterification Reactions
The compound has been investigated as a catalyst in the reesterification of esters with alcohols. It was used in kinetic studies involving reactions at different temperatures and conditions, demonstrating its catalytic potential in such processes (Setínek & Beranek, 1970).
5. Fumigation and Pest Control
Ethyl formate is researched as a fumigant agent, with studies exploring its effectiveness in pest control, particularly for food disinfestations, and as an alternative to other harmful fumigants (Bessi et al., 2015).
6. Combined Experimental and Quantum Chemical Studies
The compound has been a subject of combined experimental and quantum chemical studies, focusing on its molecular structure, spectroscopic properties, and interaction analysis. Such studies contribute to a deeper understanding of its chemical properties and potential applications (Singh et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(2,2-dimethoxyethylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-4-14-8(11)7(10)9-5-6(12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDEUKTKFVQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)

amine](/img/structure/B1414755.png)
![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)


![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)
amine](/img/structure/B1414766.png)

![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)

![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)